Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Description
The compound “Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate” is a complex organic molecule. It contains a benzyl group, a bromomethyl group, and a carboxylate group attached to a bicyclic heptane structure. The bicyclic heptane structure is a common motif in many bioactive compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[2.2.1]heptane-1-carboxylates has been reported . These methods often involve organocatalytic formal [4 + 2] cycloaddition reactions .Scientific Research Applications
Synthesis of Glutamic Acid Analogue
Hart and Rapoport (1999) detailed the synthesis of a glutamic acid analogue from L-serine, employing a series of reactions that culminated in the formation of tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate. This process demonstrates the compound's role in generating amino acid analogues with potential applications in medicinal chemistry and drug design (Hart & Rapoport, 1999).
Enantioselective Synthesis
Gil, Buñuel, and Cativiela (2006) explored the enantioselective synthesis of β-endo-substituted azabicyclic proline analogues, demonstrating the compound's utility in accessing structurally complex and stereochemically rich intermediates. This method expands the toolkit available for synthesizing biologically active molecules and enhancing drug discovery efforts (Gil, Buñuel, & Cativiela, 2006).
Novel Synthesis of Ethyl 1-Azabicyclo[2.2.1]heptane-3-carboxylate
Cottrell et al. (1991) described a novel synthesis pathway for ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate, showcasing the adaptability of benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate in generating enantiomerically pure esters. Their work underscores the importance of this compound in synthesizing structurally defined and optically active intermediates (Cottrell et al., 1991).
Properties
IUPAC Name |
benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c16-9-12-8-13-6-7-14(12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2/t12-,13+,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMWGXISMDABBX-MJBXVCDLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)OCC3=CC=CC=C3)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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